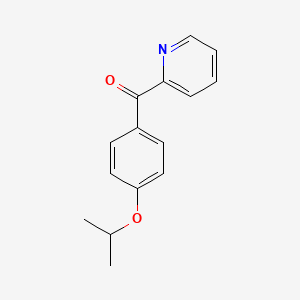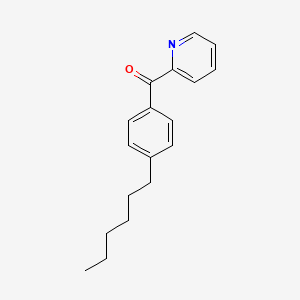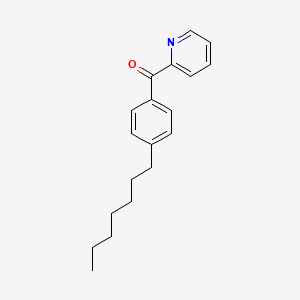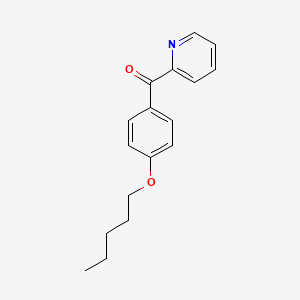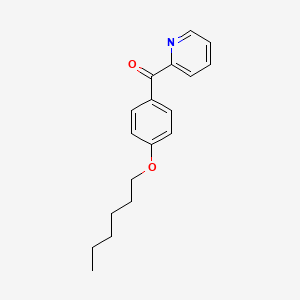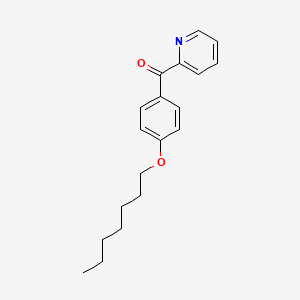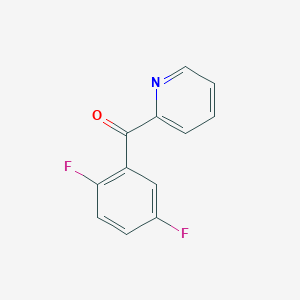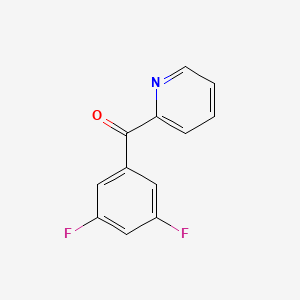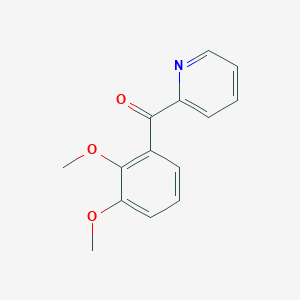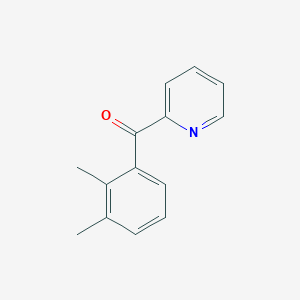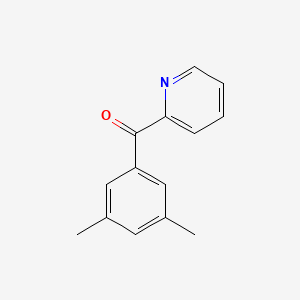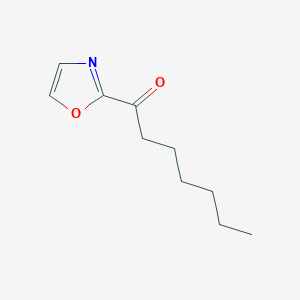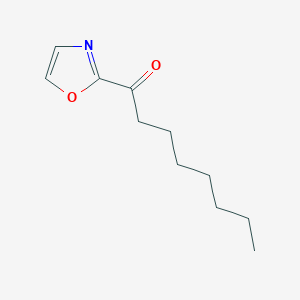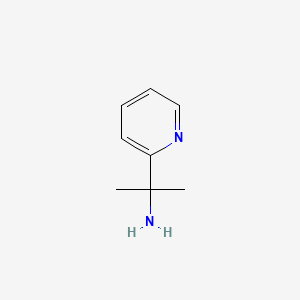
2-(Pyridin-2-YL)propan-2-amine
Vue d'ensemble
Description
“2-(Pyridin-2-YL)propan-2-amine” is a chemical compound that has been used in various studies and experiments . It has been employed as a directing group for divergent and asymmetric functionalization of unactivated methylene C (sp3)-H bonds .
Synthesis Analysis
The synthesis of “2-(Pyridin-2-YL)propan-2-amine” involves challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . This process encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .Chemical Reactions Analysis
The chemical reactions involving “2-(Pyridin-2-YL)propan-2-amine” have been studied extensively. It has been found that 2-pyridine organometallics are capricious coupling partners and 2-pyridyl boron reagents in particular are notorious for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Pyridin-2-YL)propan-2-amine” include a molecular weight of 136.19 g/mol, XLogP3-AA of 0.3, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 1, Exact Mass of 136.100048391 g/mol, Monoisotopic Mass of 136.100048391 g/mol, Topological Polar Surface Area of 38.9 Ų, Heavy Atom Count of 10, and Formal Charge of 0 .Applications De Recherche Scientifique
1. Anti-Fibrosis Activity
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) showed the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .
2. Fungicidal Activity
- Methods of Application : The compound is used to prepare new compound molecules, which are obtained by substituting the pyridine group for phenyl in pyrimidifen according to the bioisosterism .
- Results : Among these compounds, (S)-5-chloro-6- (difluoromethyl)-2-methyl-N- (1- ( (5- (trifluoromethyl)pyridin- 2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC 50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
3. Synthesis of N-heterocycles
- Methods of Application : The compound is converted into the N-heterocycles in the presence of the corresponding ethylenediamine and 1,3-diaminopropane .
- Results : The paper does not provide specific results or outcomes obtained from this application .
4. Synthesis of Mn12 Metal Cluster
- Methods of Application : The compound is used in the synthesis of [Mn12O7(OH)2(OMe)2(dmhmp)4(O2CPh)11(H2O)] where the ligand (dmhmpH) is 2-(pyridin-2-yl)propan-2-ol .
- Results : The paper does not provide specific results or outcomes obtained from this application .
5. Directing Group for C–H Amination
- Application Summary : The compound is used as a new, removable directing group in promoting C–H amination mediated by cupric acetate .
- Methods of Application : The compound is designed to serve as a directing group .
- Results : The paper does not provide specific results or outcomes obtained from this application .
6. Pharmacokinetics and Medicinal Chemistry
- Application Summary : The compound is used in the study of pharmacokinetics and medicinal chemistry .
- Methods of Application : The compound is used in the design and synthesis of drugs .
- Results : The paper does not provide specific results or outcomes obtained from this application .
7. Directing Group for C–H Amination
- Application Summary : The compound is used as a new, removable directing group in promoting C–H amination mediated by cupric acetate .
- Methods of Application : The compound is designed to serve as a directing group .
- Results : The paper does not provide specific results or outcomes obtained from this application .
8. Pharmacokinetics and Medicinal Chemistry
Orientations Futures
Future efforts to improve efficacy, sustainability, and functional group tolerance of both nucleophile synthesis and cross-coupling processes will be necessary for increasing industrial application . With these tools in hand, industrially important 2-pyridyl(hetero)aryl frameworks are now more accessible than ever .
Propriétés
IUPAC Name |
2-pyridin-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-8(2,9)7-5-3-4-6-10-7/h3-6H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSQBZXDMHDHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627962 | |
| Record name | 2-(Pyridin-2-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-YL)propan-2-amine | |
CAS RN |
52568-28-2 | |
| Record name | 2-(Pyridin-2-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Pyridyl)-2-propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


